N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOSPPWBLMYIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide has been identified as a promising fungicide. Its effectiveness lies in its ability to disrupt metabolic pathways within fungal organisms, making it useful for controlling various phytopathological diseases. The compound can be formulated into different types of agricultural products such as emulsifiable concentrates and wettable powders, allowing for versatile application methods including direct spraying and soil treatment .
Efficacy Studies
Research has demonstrated that this compound exhibits high levels of control against ascomycete diseases, particularly Botrytis cinerea. In enzyme inhibition tests, it showed significant antifungal activity compared to traditional fungicides like carboxin .
Pharmacological Applications
Anticancer Activity
In addition to its agricultural uses, this compound has been investigated for its potential anticancer properties. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including antiproliferative effects against various cancer cell lines.
Cell Line Studies
Recent studies have shown that compounds similar to this compound possess significant growth inhibitory effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, one study reported an IC50 value of 0.58 µM for a related pyrazole derivative against HCT116 cells . This suggests that modifications to the pyrazole structure can enhance anticancer activity.
Summary of Findings
Case Study 1: Agricultural Efficacy
In field trials conducted on crops like tomatoes and grapes, this compound demonstrated superior control over fungal pathogens compared to conventional fungicides. The application resulted in a 70% reduction in disease incidence without significant phytotoxicity .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer potential of pyrazole derivatives, including this compound. These studies revealed that certain derivatives exhibited IC50 values below 0.5 µM against several tumor cell lines, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Pyrazole Core
The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Key Observations
- Cycloalkyl vs. Cyclopentyl’s smaller ring size may reduce steric hindrance, improving binding to flat active sites (e.g., kinase domains).
Electron-Withdrawing Groups (EWGs) :
Hybrid Structures :
Halogen Effects :
- Chlorine substituents (e.g., ) contribute to halogen bonding and increased lipophilicity, critical for blood-brain barrier penetration.
Biological Activity
N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.
Overview of Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial activity against various bacterial and fungal strains. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species, suggesting potential applications in treating infections caused by resistant pathogens .
- Anti-inflammatory Effects : The compound is also noted for its anti-inflammatory properties. Research has demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary findings suggest that this compound may inhibit certain cancer cell lines. Its mechanism involves targeting specific kinases associated with cancer proliferation, indicating potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenases (COX) and various kinases .
- Receptor Modulation : It potentially interacts with receptors involved in pain and inflammation, leading to reduced signaling pathways that promote these conditions .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can significantly influence its potency and selectivity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide | C12H20N4O | Contains an amino group instead of chlorine |
| 4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide | C11H16ClN3O | Cyclohexyl group instead of cyclopentyl |
| 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide | C10H14BrN3O | Bromine substitution at the fourth position |
| 4-fluoro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide | C10H14FN3O | Fluorine substitution providing different reactivity |
These comparisons highlight how slight modifications can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against MRSA and other pathogens, demonstrating minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics .
- Anti-inflammatory Research : In vitro experiments showed that the compound could reduce TNF-alpha levels significantly, suggesting its potential use in inflammatory conditions like arthritis .
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at nanomolar concentrations. Its selectivity towards cancer cells over normal cells was particularly noted .
Q & A
Q. What are the standard synthetic routes for preparing N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide?
The compound is typically synthesized via a two-step approach:
- Step 1 : Methylation of pyrazole-3-carboxylic acid derivatives. For example, methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) is a common precursor, which can be methylated at the N1 position using methyl iodide or dimethyl sulfate under basic conditions .
- Step 2 : Amide coupling. The methyl ester intermediate undergoes nucleophilic acyl substitution with cyclopentylamine. This is often catalyzed by HATU or EDC in anhydrous DMF, yielding the carboxamide product . Purity is confirmed via HPLC (>95%) and structural validation via H NMR (e.g., δ 6.31 ppm for pyrazole protons) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- H/C NMR : Assign pyrazole ring protons (δ 6.1–7.6 ppm) and carboxamide carbonyl signals (~165–170 ppm). Cyclopentyl protons appear as multiplet peaks between 1.5–2.5 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H] at m/z 236.2 (calculated for ) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How is the compound’s solubility profile determined for in vitro assays?
Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectrophotometry. For example, a 10 mM DMSO stock is serially diluted in PBS, and turbidity is measured at 600 nm to identify precipitation thresholds .
Q. What in vitro assays are used for preliminary biological activity screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with ATP/peptide substrates. IC values are calculated using dose-response curves .
- Cellular cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) at 1–100 µM concentrations .
Q. How are stability studies conducted for this compound?
- Thermal stability : TGA analysis (25–300°C at 10°C/min) to assess decomposition points .
- Solution stability : HPLC monitoring of DMSO stocks stored at −20°C over 1–2 weeks to detect degradation products .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., split signals) be resolved?
- Deuterated solvent effects : Test in CDCl vs. DMSO- to identify solvent-induced splitting .
- Dynamic NMR : Variable-temperature experiments (e.g., 25–80°C) to detect rotational barriers in the cyclopentyl group .
- Impurity analysis : Use HSQC/HMBC to distinguish minor diastereomers or byproducts .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Compare HATU vs. DCC/DMAP for amide coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) .
- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (hexane:EtOAc 3:1) .
Q. How is structure-activity relationship (SAR) studied for this compound?
- Analog synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric/electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases), guided by crystal structures from the PDB .
- Pharmacophore modeling : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (cyclopentyl) .
Q. What methods address low reproducibility in biological assays?
- Strict controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls .
- Dose-response validation : Repeat IC measurements in triplicate with independent compound batches .
- Metabolic stability testing : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. How are computational models validated against experimental data?
- DFT calculations : Compare computed (Gaussian 16) vs. experimental IR spectra for vibrational mode alignment .
- MD simulations : Run 100 ns trajectories in GROMACS to confirm docking-predicted binding poses .
- QSPR models : Corrogate logP and polar surface area with permeability data from Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
